molecular formula C11H7ClFN3O3S B4152375 2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Cat. No.: B4152375
M. Wt: 315.71 g/mol
InChI Key: NXKIMXJJWOXMMH-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a combination of aromatic, halogenated, and heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting from a suitable precursor, such as a thioamide and a halogenated nitrile, the thiazole ring can be formed under acidic or basic conditions.

    Acylation: The acetamide moiety can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Halogenation: The chlorination and fluorination of the aromatic ring can be carried out using reagents like chlorine gas or fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the aromatic ring.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide would depend on its specific application. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
  • 2-(2-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

The presence of both chlorine and fluorine atoms on the aromatic ring, along with the nitro-thiazole moiety, makes 2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O3S/c12-7-2-1-3-8(13)6(7)4-9(17)15-11-14-5-10(20-11)16(18)19/h1-3,5H,4H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKIMXJJWOXMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC=C(S2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

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